![molecular formula C14H17N3O2S B2947823 N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide CAS No. 313660-19-4](/img/structure/B2947823.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide: , also known as ANAVEX2-73 or blarcamesine, is a small molecule drug that has shown potential in the treatment of various neurodegenerative diseases. Below is a comprehensive analysis of its scientific research applications, focusing on six unique fields:
Alzheimer’s Disease
ANAVEX2-73 has successfully completed a Phase 2a clinical trial for Alzheimer’s disease and is currently in Phase IIb/Phase III trials . It aims to address the cognitive and memory deficits associated with Alzheimer’s by activating the sigma-1 receptor (SIGMAR1), which is pivotal to restoring neural cell homeostasis and promoting neuroplasticity .
Rett Syndrome
This compound has completed both Phase 2 and Phase 3 studies in adult patients with Rett syndrome, a rare genetic neurological disorder. The drug’s mechanism of action may help alleviate some of the neurological symptoms associated with this condition .
Parkinson’s Disease Dementia
ANAVEX2-73 has undergone a Phase 2 proof-of-concept study for Parkinson’s disease dementia. The treatment targets the cognitive impairments and difficulties with executive functions that are common in patients with Parkinson’s disease .
Amyotrophic Lateral Sclerosis (ALS)
In preclinical trials for ALS, ANAVEX2-73 is being investigated for its neuroprotective effects that could potentially slow down the progression of this debilitating motor neuron disease .
Stroke
Blarcamesine is also being studied in preclinical trials for its efficacy in treating stroke, possibly by reducing brain damage and promoting recovery through its action on neural cells .
Each of these applications represents a unique field of research where ANAVEX2-73 shows promise due to its neuroprotective and neurorestorative properties. The ongoing clinical trials and studies are crucial steps towards understanding the full potential and therapeutic benefits of this compound.
Blarcamesine - Wikipedia US FDA Orphan Drug Designation to ANAVEX®2-73 (blarcamesine) for the Treatment of Fragile X Syndrome Promising Results of Preclinical Study of ANAVEX®2-73 ANAVEX®2-73 (BLARCAMESINE) PHASE 2B/3 STUDY MET PRIMARY AND KEY SECONDARY ENDPOINTS
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8(18)15-9-5-6-10-11(7-9)20-13(16-10)17-12(19)14(2,3)4/h5-7H,1-4H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNUCYFNSJSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.